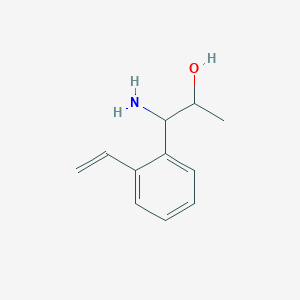

1-Amino-1-(2-ethenylphenyl)propan-2-OL

Description

1-Amino-1-(2-ethenylphenyl)propan-2-OL is a secondary alcohol and primary amine derivative featuring a propan-2-ol backbone substituted with an amino group and a 2-ethenylphenyl moiety. Such compounds are often explored for adrenoceptor modulation, antiarrhythmic activity, or as impurities in drug synthesis .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-amino-1-(2-ethenylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3 |

InChI Key |

FTYJNULGKZXDNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1C=C)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-OL can be achieved through several methods. One common synthetic route involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of the desired product . Industrial production methods may involve multi-step processes, including the reaction of specific precursors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(2-ethenylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-Amino-1-(2-ethenylphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets. For example, it may act on β2-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The compound’s structural uniqueness lies in its 2-ethenylphenyl substituent. Comparisons with similar β-amino alcohols reveal how substituent variations influence physicochemical and pharmacological properties:

Table 1: Structural Comparison of Selected β-Amino Alcohols

Key Observations :

Physicochemical Properties

While direct data for this compound is lacking, comparisons with simpler alcohols (e.g., propan-2-ol) and analogs suggest trends:

- Boiling Point and Solubility: Propan-2-ol has a boiling point of ~80°C and density of 0.90 g/cm³ . Introducing aromatic and amino groups (as in the target compound) would increase molecular weight and reduce volatility.

- Explosive Limits: Propan-2-ol’s lower explosion limit (2% v/v) underscores the need for safety protocols when handling amino alcohol derivatives with volatile substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1-Amino-1-(2-ethenylphenyl)propan-2-OL, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves introducing the amino group via nucleophilic substitution or reduction of a nitro precursor. Key steps include temperature control (e.g., maintaining 0–5°C for azide formation) and inert atmospheres to prevent oxidation. For the ethenylphenyl moiety, Heck coupling or Wittig reactions may be employed. Yield optimization requires precise stoichiometry of reagents (e.g., 1.2 equivalents of NaBH₄ for selective amine reduction) and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms stereochemistry via coupling constants.

- FT-IR : Validates functional groups (N-H stretch at ~3350 cm⁻¹, O-H at ~3200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 206.12).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Kinetic modeling (Arrhenius equation) predicts shelf life. Note: The compound is stable in neutral conditions but degrades in strong acids/bases via hydrolysis of the amino-alcohol moiety .

Advanced Research Questions

Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomers be resolved?

- Methodological Answer : The (1R,2R) and (1S,2S) enantiomers may exhibit differential binding to targets like GPCRs or enzymes. Resolution methods include:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) at 1 mL/min.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to direct stereochemistry during synthesis .

Q. How do substituents on the phenyl ring (e.g., chloro, methoxy) influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) deactivate the phenyl ring, reducing electrophilic substitution rates. Conversely, -OCH₃ (electron-donating) increases reactivity at the para position. For example, in SNAr reactions, a chloro-substituted derivative requires harsher conditions (e.g., 80°C, DMF) compared to methoxy analogs (room temperature, DCM). DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

Q. What strategies mitigate contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., IC₅₀ determination via fluorescence polarization).

- Structural Confirmation : Verify analogs’ purity (>95% by HPLC) and stereochemistry before testing.

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in receptor binding may arise from variations in cell lines (HEK293 vs. CHO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.